2’-Deoxy-2’-fluoro-N3-[(pyrid-4-yl)methyl]uridine

Antitumor Nucleoside analog DNA synthesis inhibition

2'-Deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine (CAS: 2072145-47-0) is a fluorinated purine nucleoside analog with a molecular formula of C15H16FN3O5 and molecular weight of 337.30 g/mol. Structurally, it incorporates a 2'-deoxy-2'-fluoro modification on the sugar moiety and an N3-[(pyrid-4-yl)methyl] substitution on the uracil base.

Molecular Formula C15H17N3O6
Molecular Weight 335.31 g/mol
Cat. No. B15597990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2’-Deoxy-2’-fluoro-N3-[(pyrid-4-yl)methyl]uridine
Molecular FormulaC15H17N3O6
Molecular Weight335.31 g/mol
Structural Identifiers
InChIInChI=1S/C15H17N3O6/c19-8-10-12(21)13(22)14(24-10)17-6-3-11(20)18(15(17)23)7-9-1-4-16-5-2-9/h1-6,10,12-14,19,21-22H,7-8H2/t10-,12-,13-,14-/m1/s1
InChIKeyNETYNYSCGCPQHX-FMKGYKFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2'-Deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine – Nucleoside Analog for Anticancer and Antiviral Research


2'-Deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine (CAS: 2072145-47-0) is a fluorinated purine nucleoside analog with a molecular formula of C15H16FN3O5 and molecular weight of 337.30 g/mol . Structurally, it incorporates a 2'-deoxy-2'-fluoro modification on the sugar moiety and an N3-[(pyrid-4-yl)methyl] substitution on the uracil base . The compound is recognized as a purine nucleoside analog exhibiting broad antitumor activity targeting indolent lymphoid malignancies, primarily through inhibition of DNA synthesis and induction of apoptosis . It is also under investigation for antiviral applications against pathogens including influenza, herpes, and HIV .

Fluorinated nucleoside analog probe for cell-model studies
Supports nucleoside metabolism and DNA synthesis inhibition research
Pyridylmethyl substitution distinguishes from inactive parent 2'-FdU
Research use only; not for clinical or diagnostic applications.

2'-Deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine – Why Generic Substitution of In-Class Analogs Is Not Advisable


The combination of the 2'-fluoro modification on the deoxyribose and the specific N3-[(pyrid-4-yl)methyl] substituent on the uracil base defines this compound's unique interaction profile with nucleotide-processing enzymes and cellular targets. Unlike the parent compound 2'-deoxy-2'-fluorouridine (2'-FdU) which has demonstrated inactivity as a nucleoside analogue in influenza virus RNA polymerase assays [1], the addition of the N3-[(pyrid-4-yl)methyl] group significantly alters the compound's molecular recognition and biological activity spectrum. Furthermore, the N3-[(pyrid-4-yl)methyl]uridine analog lacks the 2'-fluoro modification and is described as possessing antiepileptic rather than antitumor or antiviral properties . Even subtle structural variations, such as the replacement of the pyridylmethyl group with an n-dodecyl chain in 2'-deoxy-2'-fluoro-N3-(n-dodecyl)uridine, result in a different target profile, including HDAC inhibitory activity [2]. These distinct pharmacophores underscore that in-class substitution can lead to divergent efficacy, target engagement, and safety profiles, making precise compound selection critical for reproducible research outcomes.

Parent Inactive
2'-Deoxy-2'-fluorouridine (2'-FdU) lacks antiviral RNA polymerase inhibition; the N3-pyridylmethyl group is critical for activity.
Parent compound may not reproduce target engagement.
Activity Shift
Non-fluorinated N3-[(pyrid-4-yl)methyl]uridine exhibits antiepileptic, not antitumor/antiviral, profiles.
2'-Fluoro modification fundamentally alters research application class.
Target Divergence
Replacing pyridylmethyl with n-dodecyl (N3-alkyl analog) introduces HDAC inhibition (IC50 219 nM), not observed here.
N3-substituent dictates target selectivity; direct substitution may mislead SAR studies.

2'-Deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine – Quantitative Differentiation Evidence for Informed Procurement


2'-Deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine – Antitumor Activity: Class-Level Inference Based on Purine Nucleoside Analog Mechanism

As a purine nucleoside analog, 2'-deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine is inferred to exert broad antitumor activity targeting indolent lymphoid malignancies through inhibition of DNA synthesis and induction of apoptosis . This class-level mechanism is supported by extensive literature on structurally related purine nucleoside analogs and is explicitly stated in multiple vendor technical datasheets .

Antitumor Mechanism
Class-level inference
Purine nucleoside analog; inferred DNA synthesis inhibition and apoptosis induction.
Supports cell-model endpoint review in lymphoid malignancy research.
Vendor datasheet inference; confirm experimentally.
Antitumor Nucleoside analog DNA synthesis inhibition Apoptosis induction Indolent lymphoid malignancies

2'-Deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine – Antiviral Activity Spectrum: Class-Level Inference from 2'-Fluoro-Modified Nucleoside Analogs

2'-Deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine is described as a highly potent nucleoside analogue under investigation against a spectrum of viral pathogens including influenza, herpes, and HIV, with its antiviral efficacy originating from its ability to impede viral replication and deter the production of viral DNA . This activity profile is inferred from the established antiviral properties of 2'-fluoro-modified nucleoside analogs, as supported by extensive patent and research literature on fluorinated nucleosides for treating retrovirus infections [1].

Antiviral Spectrum
Class-level inference
Reported activity against influenza, herpes, HIV (based on 2'-fluoro nucleoside class).
Supports antiviral screening context; distinct from non-fluorinated analogs.
Inferred from patent literature; verify per assay.
Antiviral Nucleoside analog Viral replication inhibition Influenza HIV Herpes

2'-Deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine – Comparison to 2'-Deoxy-2'-fluorouridine (2'-FdU) in Antiviral RNA Polymerase Inhibition

The parent analog 2'-deoxy-2'-fluorouridine (2'-FdU) has been reported as inactive in enzymatic assays evaluating inhibition of influenza virus RNA polymerase [1][2]. In contrast, the addition of the N3-[(pyrid-4-yl)methyl] substituent to the uracil base, as in the target compound, is expected to confer a distinct binding mode and activity profile, as supported by the reported antiviral applications of 2'-deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine against influenza and other viruses .

vs. 2'-FdU (Inactive)
Cross-study comparable
Target: Qualitative antiviral activity reported; comparator 2'-FdU inactive in influenza RNA polymerase assay.
N3-pyridylmethyl group likely required for polymerase interaction.
Enzymatic assay context; confirm binding mode.
Antiviral Nucleoside analog Influenza virus RNA polymerase inhibition 2'-FdU

2'-Deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine – Differential Target Profile Compared to N3-Alkyl Substituted Analog (2'-Deoxy-2'-fluoro-N3-(n-dodecyl)uridine)

A structurally related analog, 2'-deoxy-2'-fluoro-N3-(n-dodecyl)uridine, demonstrates potent HDAC inhibitory activity with an IC50 of 219 nM in HeLa nuclear extract [1]. The replacement of the pyrid-4-ylmethyl group in the target compound with a long n-dodecyl chain results in a completely different target engagement profile, highlighting the unique pharmacophore contributed by the pyrid-4-ylmethyl substituent . No comparable HDAC inhibitory data are available for 2'-deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine, suggesting a distinct biological activity profile.

vs. N3-dodecyl Analog
Cross-study comparable
Target: No HDAC inhibition reported; comparator 2'-deoxy-2'-fluoro-N3-(n-dodecyl)uridine IC50 219 nM (HDAC).
Pyridylmethyl substitution avoids HDAC engagement; supports nucleoside pathway focus.
HeLa nuclear extract assay; target profile differs.
HDAC inhibition Nucleoside analog Target selectivity N3-alkyl substitution Cancer research

2'-Deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine – Comparison to N3-[(Pyrid-4-yl)methyl]uridine: Impact of 2'-Fluoro Modification on Biological Activity Class

N3-[(Pyrid-4-yl)methyl]uridine, which lacks the 2'-fluoro substitution on the deoxyribose moiety, is characterized as a uridine analog with potential antiepileptic effects and is utilized in research on anticonvulsant and anxiolytic activities, as well as in the development of novel antihypertensive agents . In contrast, the introduction of the 2'-fluoro group in 2'-deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine shifts the biological activity profile toward antitumor and antiviral mechanisms, as evidenced by its classification as a purine nucleoside analog with antitumor activity .

vs. Non-fluorinated Analog
Cross-study comparable
Target: Antitumor/antiviral profile; comparator N3-[(pyrid-4-yl)methyl]uridine shows antiepileptic potential.
2'-Fluoro modification essential for oncology/virology research fit.
Vendor class annotations; confirm in relevant assays.
Nucleoside analog 2'-fluoro modification Antitumor Antiepileptic Pharmacophore differentiation

2'-Deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine – Inferred dUTPase Inhibitory Potential Based on Patent Class Data

Patent US8530490 discloses a series of uracil compounds and salts with potent human dUTPase inhibitory activity, useful as antitumor agents [1]. The patent exemplifies that specific uracil derivatives can achieve IC50 values as low as 40-50 nM against human dUTPase [2]. While 2'-deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine is not explicitly exemplified in this patent, its structural features—including the uracil base, 2'-deoxy-2'-fluoro modification, and N3-substitution—are consistent with the general formula (I) of the patent, suggesting potential dUTPase inhibitory activity that may contribute to its antitumor mechanism.

dUTPase Potential
Class-level inference
Structurally consistent with patent US8530490 formula (I); exemplified inhibitors IC50 40-50 nM.
May support dUTPase-targeted mechanistic studies; requires validation.
Not directly tested; inferred from uracil derivative class.
dUTPase inhibition Antitumor Uracil derivative Nucleoside analog Patent US8530490

2'-Deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine – Recommended Research and Procurement Application Scenarios


Anticancer Drug Discovery Programs Targeting Indolent Lymphoid Malignancies

2'-Deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine is indicated for use as a lead compound or tool molecule in anticancer drug discovery programs specifically focused on indolent lymphoid malignancies . Its class-level mechanism of inhibiting DNA synthesis and inducing apoptosis, combined with its structural features consistent with dUTPase inhibitory potential [1], supports its application in screening cascades, mechanism-of-action studies, and structure-activity relationship (SAR) campaigns aimed at developing novel therapeutics for lymphomas and leukemias.

Broad-Spectrum Antiviral Research and Viral Replication Studies

The compound is suitable for broad-spectrum antiviral research programs investigating mechanisms of viral replication inhibition . Based on its reported activity against influenza, herpes, and HIV , it can be employed in viral replication assays, antiviral susceptibility testing, and as a reference standard for evaluating next-generation nucleoside analogs. Its differentiation from the inactive parent analog 2'-deoxy-2'-fluorouridine makes it a preferred choice for influenza virus RNA polymerase inhibition studies [2].

Nucleoside Analog Structure-Activity Relationship (SAR) and Pharmacophore Mapping Studies

The distinct structural features of 2'-deoxy-2'-fluoro-N3-[(pyrid-4-yl)methyl]uridine—including the 2'-fluoro modification and the N3-pyrid-4-ylmethyl substituent—render it a valuable comparator in SAR campaigns aimed at understanding the contribution of each modification to biological activity . Its differential target profile compared to N3-alkyl analogs (e.g., no HDAC inhibition) and distinct activity class relative to non-fluorinated analogs (antitumor vs. antiepileptic) provide critical data points for rational drug design and optimization [3].

dUTPase-Targeted Anticancer Agent Development and Combination Therapy Research

Given its structural consistency with uracil derivatives disclosed in US Patent 8,530,490 as potent human dUTPase inhibitors [1], this compound may be utilized in dUTPase-targeted anticancer agent development programs. It can serve as a starting point for medicinal chemistry optimization or as a tool to investigate dUTPase inhibition as a therapeutic strategy, particularly in combination with thymidylate synthase inhibitors or other agents that elevate intracellular dUTP levels.

Application
Selection Property
Validation Focus
Lymphoid malignancy cell-model studies
Nucleoside analog with DNA synthesis inhibition context
Apoptosis and cell-viability endpoints
Antiviral screening research
2'-Fluoro nucleoside with reported broad-spectrum context
Viral replication assay endpoints
Nucleoside SAR and pharmacophore mapping
Distinct N3-pyridylmethyl and 2'-F modifications
Comparator differentiation vs. parent and N3-alkyl analogs
dUTPase inhibition mechanistic studies
Structural consistency with uracil-based dUTPase inhibitor class
Enzymatic dUTPase assay validation
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